

# Application Note: High-Resolution SSR Fragment Analysis using Capillary Electrophoresis

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## Compound of Interest

Compound Name: *Rtspssr*

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## Introduction

Simple Sequence Repeats (SSRs), also known as microsatellites, are short tandem repeats of 1-6 nucleotides that are abundantly distributed throughout the genomes of most eukaryotic organisms.[1][2] The high degree of polymorphism in the number of repeat units at a given SSR locus makes them powerful genetic markers.[1] SSR analysis is widely applied in various fields, including genetic diversity studies, population structure analysis, gene mapping, cell line authentication, and marker-assisted breeding.[1][3][4]

Capillary electrophoresis (CE) is an advanced analytical technique that separates charged molecules, such as DNA, with high resolution and sensitivity.[5] When applied to SSR analysis, CE allows for the precise sizing of fluorescently labeled PCR amplicons, enabling the discrimination of alleles that may differ by only a single repeat unit.[6] This protocol details a robust method for SSR fragment analysis using fluorescently labeled primers and subsequent separation on a capillary electrophoresis system.

## Principle of the Method

The methodology is based on the polymerase chain reaction (PCR) to amplify specific SSR loci from a genomic DNA template.[1] A pair of primers flanking the SSR region is used, with one

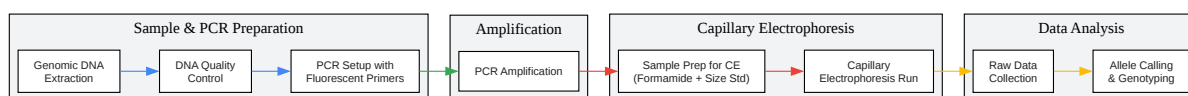
primer of the pair being covalently linked to a fluorescent dye.[3][7] This ensures that the resulting PCR products are fluorescently labeled.

Due to the polymorphic nature of SSRs, the length of the amplified fragments will vary between individuals depending on the number of repeat units they possess at that locus.[1] These fluorescently labeled fragments are then mixed with an internal size standard, which consists of a known set of DNA fragments labeled with a different fluorescent dye.[3]

The mixture is injected into a capillary filled with a polymer matrix and subjected to an electric field.[5] The negatively charged DNA fragments migrate towards the anode at different rates based on their size; smaller fragments move faster than larger ones.[8] A laser excites the fluorescent dyes as the fragments pass a detection window, and a detector records the emitted fluorescence. Specialized software processes this data to generate an electropherogram, where fragment size is precisely calculated by comparing the migration time of the sample fragments to that of the internal size standard.[2][9]

## Experimental Workflow

The overall workflow for SSR fragment analysis is a multi-step process from sample acquisition to data interpretation.



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Caption: Overall experimental workflow for SSR fragment analysis.

## Materials and Reagents

Equipment:

- Thermal Cycler

- Capillary Electrophoresis DNA Analyzer (e.g., Applied Biosystems series)
- Microcentrifuge
- Plate Centrifuge
- Vortex Mixer
- Pipettes (P1000, P200, P20, P10)
- 96-well PCR plates

#### Reagents and Consumables:

- Genomic DNA extraction kit (e.g., CTAB method or commercial kit)
- Nuclease-free water
- PCR Master Mix (e.g., Platinum™ II Hot-Start PCR Master Mix)[3]
- SSR Primers (one primer per pair 5'-labeled with a fluorescent dye such as 6-FAM, VIC, NED, PET)[3][10]
- Hi-Di™ Formamide[3][10]
- Internal Size Standard (e.g., GeneScan™ 500 LIZ™ Dye Size Standard)[2][10]
- Capillary Array and Polymer (e.g., POP-7™) for the CE instrument
- Running Buffer for the CE instrument

## Detailed Experimental Protocols

### Step 1: Genomic DNA Extraction and Quality Control

- Extract high-quality genomic DNA from your samples (e.g., tissue, blood, cells) using a suitable commercial kit or a standard protocol like the CTAB method.[1]
- Assess the quality and concentration of the extracted DNA.

- Concentration: Use a spectrophotometer (e.g., NanoDrop) or a fluorometer (e.g., Qubit).
- Integrity: Run an aliquot of the DNA on a 1% agarose gel to check for high molecular weight bands with minimal degradation.
- Normalize the DNA concentration for all samples to a standard working concentration (e.g., 10-20 ng/μL) with nuclease-free water.

## Step 2: PCR Amplification of SSR Loci

- Prepare a PCR master mix for the desired number of reactions plus a 10% surplus to account for pipetting errors. The reaction can be a singleplex or a multiplex reaction where multiple primer pairs (with different fluorescent dyes and non-overlapping size ranges) are combined.[\[11\]](#)
- Assemble the PCR reaction in a 96-well PCR plate on ice as described in Table 1.

Table 1: PCR Reaction Setup (per 12.5 μL reaction)

Component	Volume (μL)	Final Concentration
<b>2x PCR Master Mix</b>	<b>6.25</b>	<b>1x</b>
Forward Primer (10 μM)	0.5	0.4 μM
Reverse Primer (10 μM) <sup>1</sup>	0.5	0.4 μM
Template DNA (10 ng/μL)	1.0	~10 ng
Nuclease-free Water	4.25	-
Total Volume	12.5	

<sup>1</sup>One primer of the pair must be fluorescently labeled.

- Seal the plate, briefly vortex, and centrifuge to collect the contents at the bottom of the wells.
- Place the plate in a thermal cycler and run the program outlined in Table 2. Annealing temperature and extension time may need optimization based on the specific primers used.  
[\[12\]](#)

Table 2: Typical Thermal Cycler Program

Step	Temperature (°C)	Time	Cycles
Initial Denaturation	95	5 min	1
Denaturation	95	30 sec	
Annealing	58	90 sec	33
Extension	72	20 sec	
Final Extension	60	30 min	1
Hold	4	∞	1

(This program is adapted from a published protocol and may require optimization)[[10](#)]

### Step 3: Preparation for Capillary Electrophoresis

- Following PCR, briefly centrifuge the plate. You may wish to run a small aliquot on an agarose gel to confirm amplification, although this is often unnecessary.
- Prepare the sample loading mix in a new 96-well plate. For each sample, combine Hi-Di Formamide and the internal size standard as detailed in Table 3.
- Add a small amount of the PCR product (e.g., 0.5-1.0  $\mu$ L) to the corresponding well containing the formamide/size standard mix. The amount of PCR product may need to be adjusted based on amplification efficiency.
- Seal the plate, briefly vortex, and centrifuge.
- Denature the samples by heating the plate at 95°C for 3 minutes, followed immediately by chilling on ice or in a refrigerator for at least 2 minutes.[[10](#)]

Table 3: Sample Preparation for Capillary Electrophoresis (per sample)

Component	Volume (µL)
Hi-Di Formamide	10.0
LIZ500 Size Standard	0.3
PCR Product	0.5
Total Volume	10.8

(This recipe is adapted from a published protocol and may vary based on the instrument and size standard used)[10]

## Step 4: Capillary Electrophoresis Run

- Ensure the CE instrument has sufficient polymer and running buffer.
- Perform a spectral calibration for the specific set of fluorescent dyes being used, if one is not already loaded and current.[3]
- Load the prepared sample plate into the instrument's autosampler.
- Set up the run parameters in the instrument control software, specifying the plate layout, run module, and analysis protocol.
- Start the electrophoresis run. The instrument will automatically perform electrokinetic injection, electrophoresis, and data collection.

## Step 5: Data Analysis

- Once the run is complete, the raw data is processed by analysis software (e.g., GeneMapper™).
- The software automatically identifies the peaks from the internal size standard in each sample to create a standard curve.[9]
- It then uses this curve to calculate the precise size (in base pairs) of each fluorescently labeled fragment from the sample PCR.[9]

- The output is an electropherogram showing the fluorescent peaks for each dye. For a given SSR locus, a homozygous individual will show a single peak, while a heterozygous individual will show two distinct peaks.[\[2\]](#)
- Review the automated allele calls, manually check for any artifacts (e.g., pull-up peaks, stutter peaks), and export the final genotype table.

## Data Presentation

The final output from the analysis software can be summarized in a genotype table.

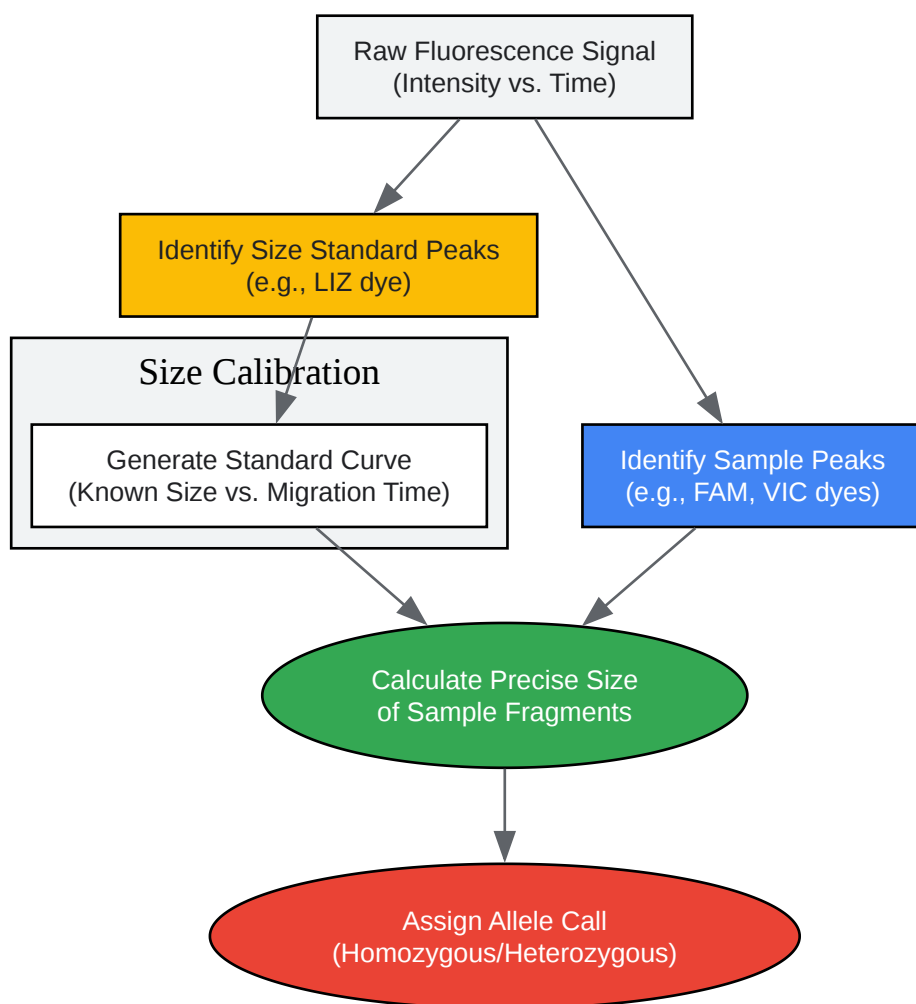
Table 4: Example of SSR Genotyping Data Output

Sample ID	Locus Name	Dye	Allele 1 (bp)	Allele 2 (bp)
Sample-01	Locus_A	6-FAM	152.34	158.31
Sample-02	Locus_A	6-FAM	154.33	154.33
Sample-03	Locus_B	VIC	210.89	214.90

| Sample-04 | Locus\_B | VIC | 210.89 | 210.89 |

## Logical Relationship for Allele Calling

The process of determining the final allele size involves several logical steps performed by the analysis software.



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Caption: Logical workflow for allele size determination from raw data.

## Troubleshooting

Table 5: Common Troubleshooting Scenarios



Problem	Possible Cause(s)	Recommended Solution(s)
No Signal / Very Low Signal	- Failed PCR amplification.- Injection failure (air bubble, low sample volume).- High salt concentration in PCR product inhibiting injection.[13]- Degraded formamide or size standard.[13]	- Verify PCR product on an agarose gel.- Centrifuge the plate before loading to remove bubbles.- Dilute the PCR product or perform a cleanup step.- Use fresh, properly stored reagents.
Broad Peaks	- Degraded polymer or running buffer.- High salt concentration in the sample.[13]- Sample degradation (if plate sat on instrument too long).	- Replace polymer and buffer.- Run a size standard-only well to check if it is a sample issue. If so, desalt the sample.- Prepare a fresh plate and run promptly.
Noisy Baseline / Spikes	- Air bubbles in the capillary or polymer.- Electrical interference or voltage instability.- Particulates in the sample or reagents.	- Degas buffer and polymer; perform a bubble removal protocol.- Ensure stable power and proper grounding.- Centrifuge samples; use filtered reagents.

| Weak Size Standard Signal | - Preferential injection of the sample due to high concentration or salt.[13]- Incorrect amount of size standard added.- Size standard degradation. | - Reduce the amount of PCR product in the loading mix.- Verify pipetting accuracy.- Use a fresh aliquot of size standard. |

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